
Methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-azepine-2-carboxylate, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-azepine-2-carboxylate, 97% (MFTCA) is a synthetic compound with a wide range of applications in both scientific research and industrial applications. It is a highly versatile compound due to its unique chemical structure and properties. MFTCA has been used in a variety of research applications, including drug development, biochemistry, and materials science.
Applications De Recherche Scientifique
Methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-azepine-2-carboxylate, 97% has been used in a variety of scientific research applications, including drug development, biochemistry, and materials science. In drug development, Methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-azepine-2-carboxylate, 97% has been used to develop new drugs with improved pharmacological properties. In biochemistry, Methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-azepine-2-carboxylate, 97% has been used to study the structure and function of proteins and other biological molecules. In materials science, Methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-azepine-2-carboxylate, 97% has been used to develop new materials with improved properties.
Mécanisme D'action
The mechanism of action of Methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-azepine-2-carboxylate, 97% is not fully understood. However, it is believed that Methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-azepine-2-carboxylate, 97% binds to certain proteins in the body, which then triggers a cascade of biochemical reactions. This cascade of reactions is thought to be responsible for the observed pharmacological effects of Methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-azepine-2-carboxylate, 97%.
Biochemical and Physiological Effects
Methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-azepine-2-carboxylate, 97% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-azepine-2-carboxylate, 97% can inhibit the activity of certain enzymes, including proteases and kinases. In vivo studies have shown that Methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-azepine-2-carboxylate, 97% can reduce inflammation, improve glucose metabolism, and reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-azepine-2-carboxylate, 97% is a highly versatile compound due to its unique chemical structure and properties. This makes it an ideal compound for use in laboratory experiments. The advantages of using Methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-azepine-2-carboxylate, 97% in laboratory experiments include its high solubility in aqueous solutions, its low toxicity, and its low cost. The main limitation of using Methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-azepine-2-carboxylate, 97% in laboratory experiments is its low stability in the presence of light and oxygen.
Orientations Futures
There are a number of potential future directions for the use of Methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-azepine-2-carboxylate, 97%. These include further research into the mechanism of action of Methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-azepine-2-carboxylate, 97%, development of new drugs based on Methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-azepine-2-carboxylate, 97%, and the use of Methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-azepine-2-carboxylate, 97% in materials science. Additionally, Methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-azepine-2-carboxylate, 97% could be used in the development of new diagnostic tests and therapeutic agents. Finally, further research into the biochemical and physiological effects of Methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-azepine-2-carboxylate, 97% could lead to new treatments for a variety of medical conditions.
Méthodes De Synthèse
Methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-azepine-2-carboxylate, 97% can be synthesized in a two-step process. The first step involves the reaction of trifluoromethyl chloride with 2-azepin-2-carboxylic acid in the presence of a base, such as potassium carbonate, to form 2-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-azepin-2-carboxylic acid. The second step involves the reaction of the acid with methyl iodide in the presence of a base, such as potassium carbonate, to form methyl 2-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-azepine-2-carboxylate.
Propriétés
IUPAC Name |
methyl 7-(trifluoromethyl)-1,2,5,6-tetrahydroazepine-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3NO2/c1-15-7(14)8(9(10,11)12)5-3-2-4-6-13-8/h2,4,13H,3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNPXDZNEVOCJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC=CCN1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

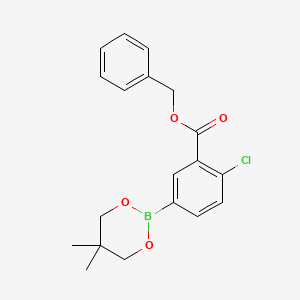


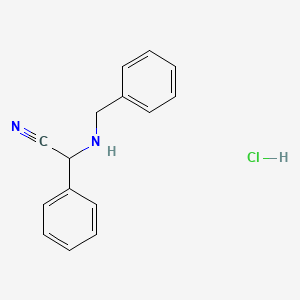
amino}propanoic acid](/img/structure/B6328130.png)
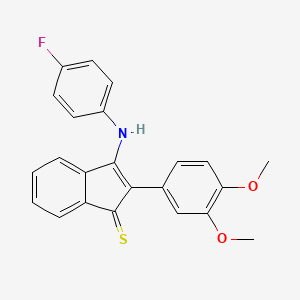

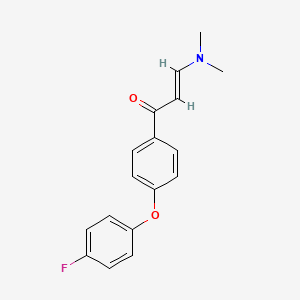
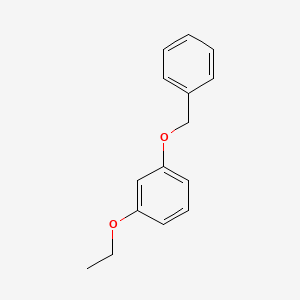

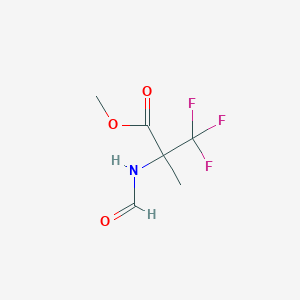
![Methyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoate, 97% (Boc-DL-aMeAla(F3)-OMe)](/img/structure/B6328172.png)
![Methyl 2-{[benzyloxy)carbonyl]amino}-3,3,3-trifluoro-2-methylpropanoate, 97% (Cbz-DL-aMeAla(F3)-OMe)](/img/structure/B6328176.png)
![Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate, 97%](/img/structure/B6328194.png)